Vanadium dioxide

Vue d'ensemble

Description

Vanadium dioxide, also known as vanadium(IV) oxide, is an inorganic compound with the chemical formula VO₂. It is a dark blue solid that exhibits unique properties, such as a metal-insulator transition at approximately 68°C (341 K). This transition is characterized by a dramatic change in electrical conductivity and optical properties, making this compound a material of significant interest in various scientific and industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Vanadium dioxide can be synthesized through several methods, including:

Chemical Vapor Deposition (CVD): This method involves the reaction of vanadium precursors with oxygen at high temperatures to form this compound thin films.

Physical Vapor Deposition (PVD): In this technique, vanadium is vaporized and then deposited onto a substrate, where it reacts with oxygen to form this compound.

Sol-Gel Method: This involves the hydrolysis and condensation of vanadium alkoxides to form a gel, which is then calcined to produce this compound.

Industrial Production Methods: Industrial production of this compound typically employs the CVD method due to its ability to produce high-purity thin films with controlled properties. The reaction conditions include temperatures ranging from 500°C to 700°C and the use of vanadium tetrachloride as a precursor .

Analyse Des Réactions Chimiques

Types of Reactions: Vanadium dioxide undergoes various chemical reactions, including:

Reduction: It can be reduced to vanadium(III) oxide (V₂O₃) using reducing agents like hydrogen gas.

Amphoteric Reactions: this compound is amphoteric, dissolving in non-oxidizing acids to form the blue vanadyl ion ([VO]²⁺) and in alkali to form the brown [V₄O₉]²⁻ ion.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Hydrogen gas at elevated temperatures.

Amphoteric Reactions: Non-oxidizing acids (e.g., hydrochloric acid) and alkali (e.g., sodium hydroxide).

Major Products:

Oxidation: Vanadium pentoxide (V₂O₅).

Reduction: Vanadium(III) oxide (V₂O₃).

Amphoteric Reactions: Vanadyl ion ([VO]²⁺) and [V₄O₉]²⁻ ion.

Applications De Recherche Scientifique

Optoelectronic Devices

Applications:

- Smart Windows: VO₂ can be utilized in smart windows that adjust their transparency based on temperature changes. This thermochromic property allows for energy savings in buildings by reducing the need for air conditioning.

- Optical Switches: The rapid phase transition of VO₂ can be harnessed in optical switches for telecommunications, where it can modulate light transmission effectively.

Case Study:

A study demonstrated that VO₂ thin films could be integrated into window coatings to provide dynamic control over solar heat gain. The films exhibited a transmittance change of over 80% when transitioning from the insulating to the metallic phase, significantly improving energy efficiency in buildings .

Sensors and Actuators

Applications:

- Temperature Sensors: Due to its sharp phase transition, VO₂ can be employed in temperature sensors that require high sensitivity and fast response times.

- Pressure Sensors: The material's electrical resistance changes with applied pressure, making it suitable for pressure detection applications.

Case Study:

Research conducted at Oak Ridge National Laboratory showed that VO₂-based sensors could detect minute changes in temperature and pressure with high accuracy. These sensors were tested under varying environmental conditions, demonstrating their robustness and reliability .

Energy Storage and Conversion

Applications:

- Vanadium Redox Flow Batteries (VRFBs): Vanadium compounds, including VO₂, are used in VRFBs due to their ability to store large amounts of energy efficiently. The electrochemical properties of vanadium facilitate effective charge-discharge cycles.

- Thermal Energy Storage: VO₂ can also be used in thermal energy storage systems where its phase change properties help store and release heat.

Case Study:

A recent development highlighted the use of VO₂ in enhancing the performance of VRFBs. By optimizing the ionic conductivity and phase stability of vanadium electrolytes, researchers achieved a significant increase in energy density compared to traditional systems .

Advanced Coatings

Applications:

- Self-Cleaning Surfaces: The photocatalytic properties of VO₂ make it suitable for self-cleaning coatings that utilize sunlight to break down organic materials.

- Anti-Fogging Coatings: VO₂ can prevent fogging on surfaces by maintaining a temperature above the dew point through its thermal properties.

Case Study:

In a study on self-cleaning surfaces, VO₂ coatings demonstrated a reduction in dirt accumulation by over 50% compared to untreated surfaces when exposed to UV light. This application is particularly promising for outdoor structures and vehicles .

Biomedical Applications

Applications:

- Drug Delivery Systems: The phase transition characteristics of VO₂ can be exploited in smart drug delivery systems that release medication in response to body temperature changes.

- Biosensors: VO₂'s sensitivity to environmental changes makes it a candidate for biosensors that monitor biological processes.

Case Study:

Research has indicated that incorporating VO₂ into drug delivery nanoparticles improved the controlled release of insulin at physiological temperatures, showing promise for diabetes management .

Summary Table of Applications

| Application Area | Specific Use Cases | Benefits |

|---|---|---|

| Optoelectronic Devices | Smart windows, Optical switches | Energy efficiency, Fast modulation |

| Sensors and Actuators | Temperature and Pressure sensors | High sensitivity, Quick response |

| Energy Storage | Vanadium redox flow batteries | Efficient energy storage |

| Advanced Coatings | Self-cleaning surfaces | Reduced maintenance |

| Biomedical Applications | Drug delivery systems | Controlled release based on temperature |

Mécanisme D'action

The unique properties of vanadium dioxide arise from its metal-insulator transition, which is a first-order phase transition accompanied by a structural change from a low-temperature monoclinic phase to a high-temperature rutile phase . This transition is driven by changes in the electronic structure, where the vanadium atoms form pairs along the c-axis at low temperatures, leading to alternate short and long V-V distances . At higher temperatures, these pairs break, resulting in a uniform V-V distance and metallic conductivity .

Comparaison Avec Des Composés Similaires

Vanadium dioxide is part of a family of vanadium oxides, each with distinct properties:

Vanadium Monoxide (VO): Exhibits metallic properties at all temperatures.

Vanadium Sesquioxide (V₂O₃): Undergoes a metal-insulator transition at lower temperatures compared to this compound.

Vanadium Pentoxide (V₂O₅): Does not exhibit a metal-insulator transition but is known for its catalytic properties.

Uniqueness of this compound: this compound’s near-room-temperature metal-insulator transition and its dramatic changes in electrical and optical properties make it unique among vanadium oxides. This property is not observed in vanadium monoxide or vanadium pentoxide, making this compound particularly valuable for applications requiring temperature-sensitive switching .

Activité Biologique

Vanadium dioxide (VO₂) is a compound that has garnered attention due to its unique properties and potential biological activities. This article explores the biological implications of VO₂, including its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of Vanadium Compounds

Vanadium exists in several oxidation states, with VO₂ being one of the most studied forms. Its biological activity is influenced by various factors, including the specific vanadium species, dosage, and the biological context in which it is applied. Research has shown that vanadium compounds can exhibit insulin-mimetic effects, antioxidant properties, and potential anticancer activities.

- Insulin-Mimetic Activity :

- Antioxidant Properties :

- Cellular Mechanisms :

Case Study 1: Antidiabetic Effects

A clinical trial investigated the effects of vanadium compounds on patients with non-insulin-dependent diabetes mellitus (NIDDM). Results showed significant reductions in blood glucose levels and improvements in lipid profiles after administration of VO₂ derivatives . The study highlighted VO₂'s role in enhancing insulin receptor sensitivity.

Case Study 2: Anticancer Potential

Research on the anticancer properties of VO₂ revealed its ability to induce apoptosis in cancer cell lines. In vitro studies demonstrated that VO₂ could inhibit cell proliferation in human lung carcinoma (A549) and hepatoma (HepG2) cells by activating apoptotic pathways . The compound was also found to modulate mitochondrial function, leading to increased ROS production that contributed to cancer cell death.

Biological Activity Summary Table

Pharmacokinetics

The pharmacokinetics of VO₂ have been studied extensively. After intravenous administration, vanadium is primarily distributed to the liver, kidneys, and bones. The compound exhibits a triexponential elimination pattern with a terminal half-life of approximately 10 days, indicating prolonged retention in biological systems .

Propriétés

IUPAC Name |

dioxovanadium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2O.V | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRUMUEUJTSXQOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

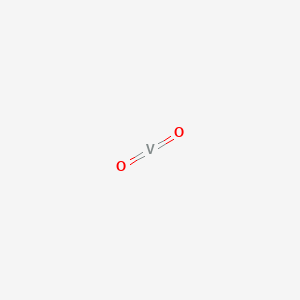

Canonical SMILES |

O=[V]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

VO2, O2V | |

| Record name | Vanadium(IV) oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Vanadium(IV)_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5065194 | |

| Record name | Vanadium oxide (VO2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.940 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Black crystalline solid; Insoluble in water; [MSDSonline] | |

| Record name | Vanadium dioxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8223 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

12036-21-4 | |

| Record name | Vanadium dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12036-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vanadium oxide (VO2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012036214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vanadium oxide (VO2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Vanadium oxide (VO2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vanadium dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.661 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes vanadium dioxide unique compared to other materials exhibiting metal-insulator transitions?

A1: While other materials undergo IMT, VO2 stands out due to its transition temperature (around 68°C) being close to room temperature. [] This proximity to ambient conditions makes VO2 highly attractive for practical applications where temperature control is crucial.

Q2: How does the phase transition in VO2 manifest in its optical properties?

A2: The IMT in VO2 triggers a dramatic change in its optical properties, specifically a significant decrease in infrared (IR) transmittance. [] In its insulating state, VO2 is transparent to IR, while in its metallic state, it becomes reflective to IR.

Q3: What is the significance of this compound's tunable refractive index?

A3: VO2's refractive index can be precisely controlled by manipulating its temperature within the transition region. [] This tunability opens doors for applications in dynamic optical devices, such as optical switches and modulators.

Q4: How can the transition temperature of VO2 be adjusted?

A4: Doping with elements like tungsten or molybdenum is a common method to modify the IMT temperature of VO2. [, ] This doping disrupts the Peierls pairing, influencing the transition temperature to better suit specific applications.

Q5: What are some common methods for synthesizing this compound thin films?

A5: Various methods are employed for VO2 thin film synthesis, including sputtering, [, , , ] sol-gel dip coating, [] atomic layer deposition (ALD), [] and rapid thermal oxidation. [] The choice of method depends on the desired film quality, scalability, and cost-effectiveness.

Q6: Why is controlling the stoichiometry crucial during this compound thin film preparation?

A6: Maintaining precise stoichiometry is vital to achieve the desired phase transition properties in VO2 films. [] Even slight deviations can significantly impact the transition temperature, hysteresis width, and optical modulation depth.

Q7: How can selective deposition of this compound be achieved?

A7: Selective area deposition of VO2 can be achieved using techniques like metal-organic chemical vapor deposition (MOCVD). By carefully controlling the precursor flow and substrate conditions, VO2 growth can be confined to specific areas, enabling the fabrication of patterned structures. []

Q8: What challenges arise in fabricating this compound nanostructures, and how are they addressed?

A8: Fabricating VO2 nanostructures requires precise control over dimensions and morphology. Top-down approaches, like nanomachining the substrate before or after film deposition, have been successful in creating VO2 nanostructures with dimensions down to 100 nm, preserving their phase transition behavior. []

Q9: What makes this compound a promising material for infrared camouflage?

A9: VO2's ability to transition between states with drastically different IR reflectivity makes it suitable for active infrared camouflage. [] By controlling the temperature and thus the phase of VO2, the emissivity of the material can be modulated, enabling dynamic camouflage against IR detection.

Q10: How is this compound employed in terahertz (THz) wave manipulation devices?

A10: VO2's phase transition significantly impacts its interaction with THz waves. [, , , , ] This property is exploited in devices like THz modulators, absorbers, and polarization converters. The transition between insulating and metallic states allows for dynamic control over the transmission, reflection, and polarization of THz radiation.

Q11: How can this compound contribute to energy-saving applications?

A11: Thermochromic smart windows utilize VO2's ability to modulate IR transmission based on temperature. [] These windows can potentially reduce energy consumption by controlling the amount of solar heat entering buildings, adapting to changing weather conditions.

Q12: What are the advantages of using this compound in optical switches compared to other materials?

A12: VO2-based optical switches offer ultrafast switching speeds, operating on a femtosecond scale. [] This speed, combined with the significant change in optical properties during the phase transition, makes VO2 attractive for high-speed optical communication and data processing applications.

Q13: How does the integration of this compound with metasurfaces enhance device functionality?

A13: Integrating VO2 with metasurfaces allows for dynamic control over the properties of electromagnetic waves. [, , , , , ] The phase transition of VO2 can be used to tune the resonance frequency, absorption, and polarization conversion capabilities of metasurfaces, leading to reconfigurable and multifunctional devices.

Q14: What insights do computational studies offer into the behavior of this compound?

A14: Computational methods, like density functional theory (DFT), help investigate the electronic structure and phase transition mechanism in VO2. [, ] These studies contribute to a deeper understanding of the interplay between structural, electronic, and optical properties, guiding the development of tailored VO2 materials.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.